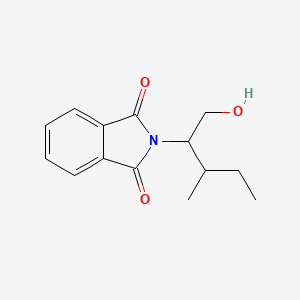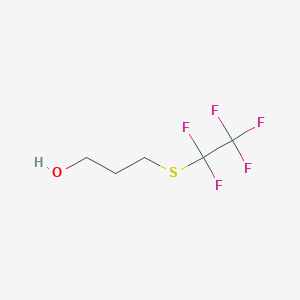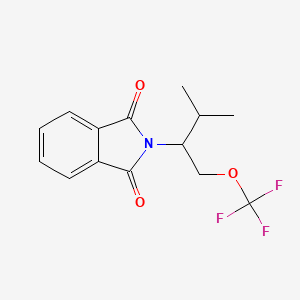
2-(2-Methyl-1-trifluoromethoxymethyl-propyl)-isoindole-1,3-dione, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methyl-1-trifluoromethoxymethyl-propyl)-isoindole-1,3-dione, 97% (hereafter referred to as 2-MTPI-1,3-dione) is a synthetic compound with a wide range of uses in the laboratory. It has been used in a variety of scientific research applications, including for its biochemical and physiological effects, and for its advantages and limitations in laboratory experiments.
Applications De Recherche Scientifique
2-MTPI-1,3-dione has been used in a variety of scientific research applications, including as a drug-like molecule for studying drug-target interactions, as a substrate for enzyme-catalyzed reactions, and as an inhibitor of enzymes involved in metabolic pathways. It has also been used to study the structure and function of proteins, as well as for its biochemical and physiological effects.
Mécanisme D'action
2-MTPI-1,3-dione has been shown to interact with a variety of enzymes, including those involved in metabolic pathways. It is thought to act as an inhibitor of these enzymes, by blocking their active sites and preventing them from catalyzing chemical reactions.
Biochemical and Physiological Effects
2-MTPI-1,3-dione has been studied for its biochemical and physiological effects in a variety of organisms, including bacteria, yeast, and mammalian cells. Studies have shown that it can affect the expression of genes involved in metabolic pathways, as well as the activity of enzymes involved in cellular processes. It has also been shown to have anti-inflammatory and antioxidant effects, and to have potential therapeutic applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-MTPI-1,3-dione has several advantages for laboratory experiments, including its high purity and its ability to be synthesized in a relatively simple and cost-effective manner. However, it also has some limitations, such as its relatively short half-life and its potential to be toxic.
Orientations Futures
There are several potential future directions for the use of 2-MTPI-1,3-dione in scientific research. These include further studies on its biochemical and physiological effects, its potential therapeutic applications, and its ability to be used as a drug-like molecule for studying drug-target interactions. Additionally, further research could be done on its synthesis method and its advantages and limitations for laboratory experiments.
Méthodes De Synthèse
2-MTPI-1,3-dione can be synthesized using a variety of methods, including a reaction between 2-methyl-1-trifluoromethoxy-propyl-iodide and isoindole-1,3-dione in the presence of potassium carbonate. The reaction can be carried out at room temperature, with a yield of 97% after 24 hours.
Propriétés
IUPAC Name |
2-[3-methyl-1-(trifluoromethoxy)butan-2-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3/c1-8(2)11(7-21-14(15,16)17)18-12(19)9-5-3-4-6-10(9)13(18)20/h3-6,8,11H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZJXYBJVFHSHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(COC(F)(F)F)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[rel-(1R,3r,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B6351355.png)

![tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate](/img/structure/B6351365.png)
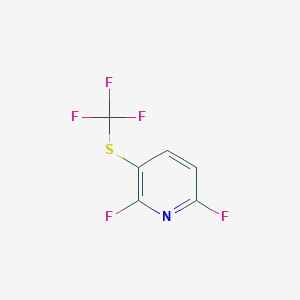
![N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride, 99%](/img/structure/B6351377.png)
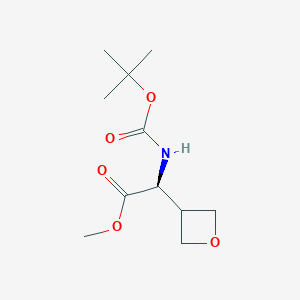


![6-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6351414.png)

